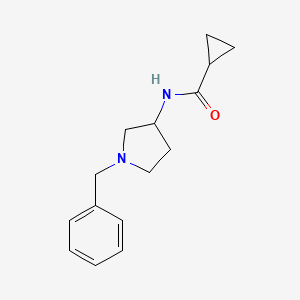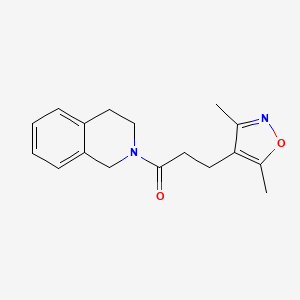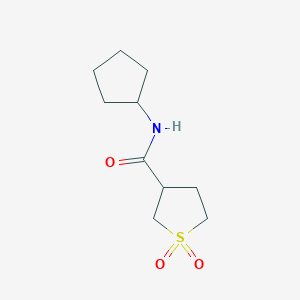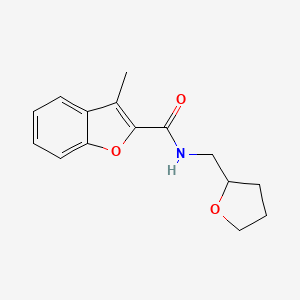
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience due to its ability to selectively block ionotropic glutamate receptors.
Mecanismo De Acción
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide acts as a competitive antagonist at the AMPA and kainate receptors, binding to the receptor site and preventing the binding of glutamate. This results in a decrease in the excitatory neurotransmission mediated by these receptors, which can reduce the severity of neurological disorders.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing the severity of seizures in animal models of epilepsy, protecting against ischemic damage in the brain, and improving cognitive function in animal models of Alzheimer's disease. 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which can have a significant impact on neurological function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide is its selectivity for AMPA and kainate receptors, which allows researchers to investigate the role of these receptors in neurological disorders without affecting other neurotransmitter systems. However, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide is not selective for all subtypes of AMPA and kainate receptors, which can limit its usefulness in certain experiments. Additionally, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has a relatively short half-life in vivo, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are a number of future directions for research on 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide, including investigating its potential for treating neurological disorders in humans, exploring its effects on other neurotransmitter systems, and developing more selective analogs of 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide that can target specific subtypes of AMPA and kainate receptors. Additionally, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide could be used as a tool to investigate the role of AMPA and kainate receptors in the development and function of the nervous system.
Métodos De Síntesis
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide can be synthesized through a multistep process, starting with the reaction of 2,6-dimethylquinoline with oxalyl chloride to form 2,6-dimethylquinoline-3-carboxylic acid. This intermediate is then reacted with oxalyl chloride and oxalyl amide to form the corresponding acid chloride, which is subsequently reacted with oxolan-2-ylmethylamine to yield 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has been extensively used in scientific research to investigate the role of ionotropic glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has been shown to selectively block AMPA and kainate receptors, which are involved in excitatory neurotransmission in the brain. By blocking these receptors, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide can modulate synaptic transmission and reduce the severity of neurological disorders.
Propiedades
IUPAC Name |
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-6-16-13(8-11)9-15(12(2)19-16)17(20)18-10-14-4-3-7-21-14/h5-6,8-9,14H,3-4,7,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHICSXJVGFXFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole](/img/structure/B7457585.png)
![3-[3-[(3-Bromophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7457605.png)



![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)
![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)



